molecular formula C12H11ClN2O2 B13402632 1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid

1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid

Katalognummer: B13402632
Molekulargewicht: 250.68 g/mol
InChI-Schlüssel: RULYNXJFRYYHRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid is an organic compound that features a chlorobenzyl group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with 5-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzaldehyde.

    Reduction: 4-Chlorobenzyl alcohol or 4-chlorobenzylamine.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chlorobenzyl)-2-methylimidazole-4-carboxylic acid
  • 1-(4-Chlorobenzyl)-5-ethylimidazole-4-carboxylic acid
  • 1-(4-Chlorobenzyl)-5-methylimidazole-2-carboxylic acid

Uniqueness

1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group also imparts distinct properties compared to other similar compounds.

Eigenschaften

Molekularformel

C12H11ClN2O2

Molekulargewicht

250.68 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methyl]-5-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(12(16)17)14-7-15(8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,16,17)

InChI-Schlüssel

RULYNXJFRYYHRM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CN1CC2=CC=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.